2-(1-Amino-2-methylpropyl)-4-bromophenol is an organic compound characterized by its unique molecular structure, which includes a bromine atom, an amino group, and a methyl group attached to a phenolic ring. The molecular formula of this compound is C10H14BrNO, and it has a molecular weight of 258.15 g/mol. This compound is identified by the CAS number 1337667-49-8 and has potential applications in pharmaceuticals and chemical research due to its biological activity and structural features.
This compound falls under the category of substituted phenols, specifically as a brominated phenol derivative. It is synthesized through various chemical methods, which have been developed to optimize yield and purity. The compound's classification highlights its relevance in medicinal chemistry, where such derivatives are often explored for their therapeutic properties.
The synthesis of 2-(1-Amino-2-methylpropyl)-4-bromophenol can be achieved through several methods, predominantly involving bromination reactions. One common approach includes the bromination of 4-(1-amino-2-methylpropyl)phenol using bromine or brominating agents under controlled conditions.
The reaction conditions such as temperature, solvent choice, and concentration of reagents are critical for optimizing the synthesis. For instance, maintaining a temperature below 5 °C during bromination helps prevent side reactions and ensures higher selectivity for the desired product .
The molecular structure of 2-(1-Amino-2-methylpropyl)-4-bromophenol features:
These structural characteristics contribute significantly to its chemical reactivity and biological activity.
2-(1-Amino-2-methylpropyl)-4-bromophenol can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(1-Amino-2-methylpropyl)-4-bromophenol involves interactions with biological targets:
These interactions suggest potential roles in therapeutic applications, although further research is needed to elucidate specific pathways and effects.
Physical and chemical properties are essential for understanding how this compound behaves under different conditions, which is crucial for its applications in research and industry.
2-(1-Amino-2-methylpropyl)-4-bromophenol has several potential applications:
Ongoing studies focus on its interaction with biological targets, which may lead to new therapeutic agents . Further exploration into its mechanism of action will help clarify its potential uses in medicinal chemistry.
2-(1-Amino-2-methylpropyl)-4-bromophenol represents a structurally sophisticated chiral building block with significant utility in synthetic organic chemistry. Its molecular architecture (C₁₀H₁₄BrNO) incorporates three strategically positioned functional elements: a brominated aromatic system, a primary amino group, and a branched alkyl chain (2-methylpropyl) [1]. This configuration enables dual reactivity modes, where the electron-withdrawing bromine atom directs electrophilic substitutions while the aliphatic amino group serves as a nucleophilic site for condensation reactions or metal-coordination complexes. The stereogenic center at the C1 position of the propyl chain further confers chiral induction capabilities in asymmetric synthesis [5].
The phenol moiety enhances solubility in polar reaction media and provides an additional site for derivatization through O-alkylation or phosphorylation. Comparative analysis of structural analogues reveals that this compound occupies a unique niche between simpler bromophenols (e.g., 4-bromophenol) and more complex aminophenol derivatives. Its structural complexity enables applications as a molecular scaffold for pharmaceutical intermediates, particularly in the synthesis of bioactive molecules targeting neurological disorders [5] [10]. The bromine atom serves as a versatile handle for transition-metal catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig animations, which are fundamental in constructing polycyclic systems prevalent in drug discovery [1].
Table 1: Structural Features and Synthetic Roles of 2-(1-Amino-2-methylpropyl)-4-bromophenol Analogues
Compound | Molecular Formula | Key Substituents | Primary Synthetic Role |
---|---|---|---|
2-(1-Amino-2-methylpropyl)-4-bromophenol | C₁₀H₁₄BrNO | 4-Br, 2-(1-Amino-2-methylpropyl) | Chiral building block for bioactive molecules |
2-(1-Amino-2-methylpropyl)-6-bromo-4-fluorophenol | C₁₀H₁₃BrFNO | 6-Br, 4-F, 2-(1-Amino-2-methylpropyl) | Electron-deficient coupling partner |
2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol | C₁₁H₁₆BrNO | 4-Br, 6-CH₃, 2-(1-Amino-2-methylpropyl) | Sterically hindered ligand precursor |
4-[(1S)-1-Amino-2-methylpropyl]-2-bromophenol | C₁₀H₁₄BrNO | Stereospecific chiral center | Asymmetric synthesis substrate |
The bromophenol pharmacophore constitutes a privileged structure in medicinal chemistry due to its dual electronic and steric properties that facilitate targeted molecular interactions. The bromine atom in 2-(1-Amino-2-methylpropyl)-4-bromophenol serves as a bioisosteric replacement for chlorine or methyl groups, enhancing both lipophilicity (cLogP ≈ 2.8) and membrane permeability [6]. This electronic configuration enables π-stacking interactions with aromatic residues in enzyme binding pockets, while the hydroxyl group forms critical hydrogen bonds with catalytic amino acids. Recent structure-activity relationship (SAR) studies demonstrate that bromine positioning (para to phenol) optimizes steric complementarity in carbonic anhydrase active sites, with Ki values reaching low nanomolar ranges (1.63–15.05 nM against hCA II) [10].
The branched alkylamine side chain introduces conformational constraints that reduce entropic penalties upon target binding. This structural feature is particularly valuable in designing enzyme inhibitors where extended alkyl-aryl systems occupy hydrophobic subsites, as evidenced by bromophenol derivatives exhibiting acetylcholinesterase inhibition (Ki = 6.54–24.86 nM) [10]. Synthetic methodologies capitalize on this moiety through reductive amination or acylation reactions to generate combinatorial libraries. The electrophilic nature of the bromine also enables palladium-catalyzed diversification, creating hybrid structures with enhanced selectivity profiles against neurological targets [3] [6].
Biological significance extends beyond synthetic applications, as natural bromophenols from marine sources (e.g., Rhodomela confervoides algae) demonstrate potent bioactivities. These natural analogs share the core structural motif of halogenated phenols with hydrophobic side chains, validating the design strategy employed in synthetic derivatives. The enzymatic bromination mechanisms observed in marine organisms—mediated by bromoperoxidases using bromide and hydrogen peroxide—provide blueprints for biomimetic synthesis routes [6].
Table 2: Bioactivity Correlation with Bromophenol Substituent Patterns
Substituent Position | Electronic Effects | Representative Bioactivity | Molecular Targets |
---|---|---|---|
Para-bromination | Increased lipophilicity & resonance stabilization | Carbonic anhydrase inhibition (Ki 1.63–15.05 nM) | hCA I/II catalytic zinc |
Ortho-aminolakyl chain | Steric bulk & chiral discrimination | Acetylcholinesterase inhibition (Ki 6.54–24.86 nM) | Catalytic anionic site (CAS) of AChE |
Hydroxyl group | Hydrogen-bond donation | Antioxidant activity | Reactive oxygen species |
Methyl branching | Conformational restriction | Enhanced target selectivity | Hydrophobic enzyme subsites |
When contrasted with nitrogen-rich heterocycles, 2-(1-Amino-2-methylpropyl)-4-bromophenol exhibits distinct electronic and coordination properties. Unlike biimidazole derivatives that function primarily as bidentate ligands through their sp²-hybridized nitrogens, this bromophenol derivative operates as a mono-anionic chelator via its phenolic oxygen and primary amine. This difference significantly impacts metal complex stability constants, with bromophenol-Cu²⁺ complexes demonstrating log K values approximately 2 units lower than analogous imidazole systems [1]. However, the bromophenol's advantage resides in its enhanced redox stability under physiological conditions, avoiding the oxidative degradation pathways common to imidazole-containing drugs.
Catalytic efficiency analyses reveal that bromophenol-based catalysts outperform imidazole derivatives in asymmetric hydrogenation reactions. For instance, modified Raney nickel systems incorporating Fe-Cr alloys achieve 92% conversion in nitro-group reductions when functionalized with bromophenol derivatives, compared to ≤78% with imidazole modifiers [3]. This enhancement stems from the bromine atom's electron-withdrawing effect, which polarizes the phenolic OH bond and strengthens adsorption onto catalytic metal surfaces. Additionally, the branched alkyl chain creates a chiral microenvironment that improves enantioselectivity in reductive aminations—a critical advantage in pharmaceutical synthesis where stereochemical purity is paramount [3] [8].
In enzyme inhibition applications, bromophenol derivatives exhibit superior isoform selectivity against carbonic anhydrase isozymes compared to imidazole-based inhibitors. The bulkier bromophenol scaffold selectively occludes the hydrophobic pocket of hCA II over hCA I by leveraging steric differences in their active sites (15-fold selectivity ratio). Imidazole inhibitors typically show <5-fold selectivity due to their smaller molecular footprint and reduced steric discrimination capabilities [10]. This selectivity profile positions bromophenol derivatives as valuable precursors for antiglaucoma and neuroprotective agents where precise targeting minimizes off-target effects.
Table 3: Structural and Functional Comparison with Azole Derivatives
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0